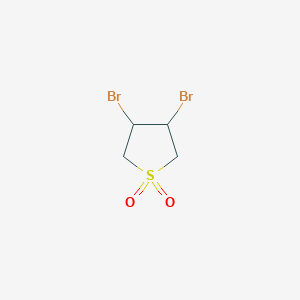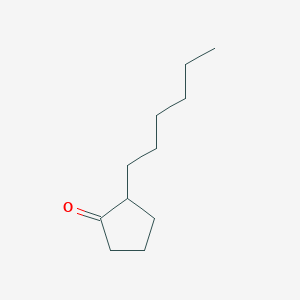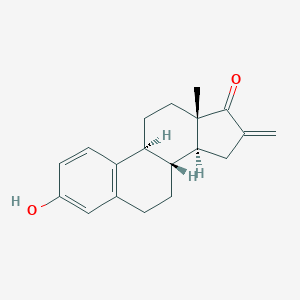
16-Methylene estrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methylene estrone (16-ME) is a synthetic derivative of estrone, a naturally occurring estrogen hormone in the human body. It is a potent estrogen receptor (ER) antagonist and has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases.
Wirkmechanismus
16-Methylene estrone acts as an ER antagonist by binding to the ER and preventing the binding of estrogen hormones. This results in the inhibition of estrogen-dependent cell growth and proliferation. In addition, 16-Methylene estrone has been shown to induce apoptosis in breast cancer cells.
Biochemische Und Physiologische Effekte
16-Methylene estrone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis in breast cancer cells, and inhibit the production of estrogen hormones. In addition, 16-Methylene estrone has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16-Methylene estrone in lab experiments is its high potency as an ER antagonist. This allows for the use of lower concentrations of the compound in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 16-Methylene estrone. One area of interest is the development of more potent and selective ER antagonists for use in breast cancer therapy. Another area of interest is the development of 16-Methylene estrone analogs with improved solubility and pharmacokinetic properties. Finally, 16-Methylene estrone could be studied for its potential use in other estrogen-dependent diseases, such as endometriosis and uterine fibroids.
Conclusion:
16-Methylene estrone is a synthetic derivative of estrone that has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It acts as an ER antagonist by preventing the binding of estrogen hormones and has been shown to inhibit the growth of breast cancer cells and induce apoptosis. While there are limitations to working with 16-Methylene estrone in lab experiments, there are several future directions for research on this compound that could lead to new treatments for estrogen-dependent diseases.
Synthesemethoden
16-Methylene estrone can be synthesized from estrone through a reaction with methylene iodide in the presence of a strong base. The resulting product is purified through column chromatography. This method yields a high purity product with a yield of approximately 40%.
Wissenschaftliche Forschungsanwendungen
16-Methylene estrone has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, 16-Methylene estrone has been studied for its potential use in hormone replacement therapy and as a contraceptive.
Eigenschaften
CAS-Nummer |
10506-73-7 |
|---|---|
Produktname |
16-Methylene estrone |
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1 |
InChI-Schlüssel |
DQCXOXIHZXIICM-VXNCWWDNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
Synonyme |
16-methylene estrone 16-methylene-estrone 3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



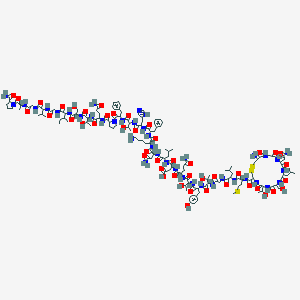
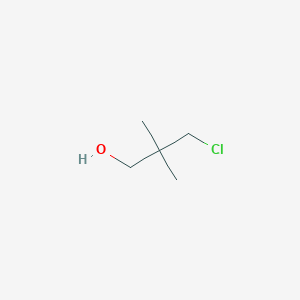
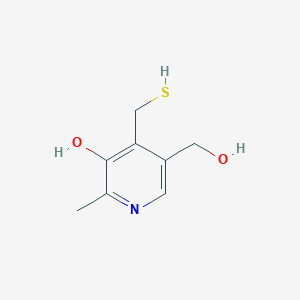
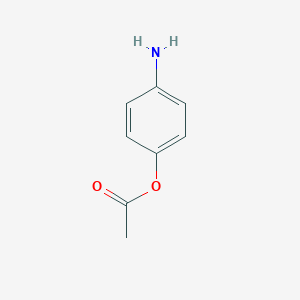
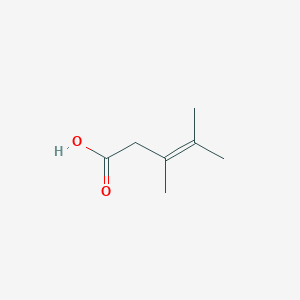

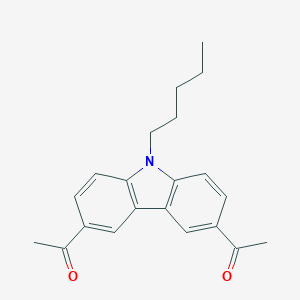
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
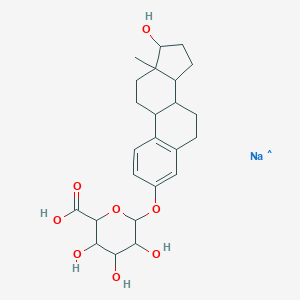
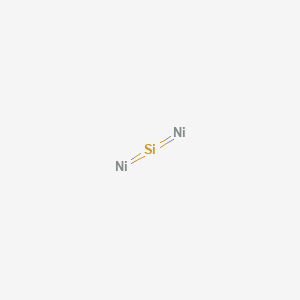

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
